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Compound of Interest

Compound Name: Dicyclohexylmethanol

Cat. No.: B146628

A detailed guide for researchers, scientists, and drug development professionals on the
structural nuances of dicyclohexyl-based compounds, supported by experimental data from
single-crystal X-ray diffraction studies.

This guide provides a comparative analysis of the X-ray crystal structures of a
dicyclohexylmethanol derivative and a related structural analog, dicyclohexylamine. The
objective is to offer a clear, data-driven comparison of their molecular geometries and packing
arrangements in the solid state. All quantitative data are summarized in structured tables, and
detailed experimental protocols for the crystallographic analyses are provided.

Introduction

Dicyclohexylmethanol and its derivatives are important structural motifs in medicinal
chemistry and materials science. The conformation of the two cyclohexyl rings and the nature
of the substituents can significantly influence the compound'’s physical and biological
properties. Understanding the precise three-dimensional arrangement of these molecules
through X-ray crystallography is crucial for rational drug design and the development of new
materials. This guide presents the crystallographic data for [Dicyclohexyl(sulfanylidene)-A>-
phosphanyllmethanol, a phosphorus and sulfur-containing derivative of
dicyclohexylmethanol, and compares it with dicyclohexylamine, a structural analog sharing
the dicyclohexyl framework.

Data Presentation
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The crystallographic data for the two compounds are summarized in the tables below for easy
comparison.

Table 1: Crystal Data and Structure Refinement for [Dicyclohexyl(sulfanylidene)-A>-
phosphanyllmethanol and Dicyclohexylamine.
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Parameter

[Dicyclohexyl(sulfanyliden
€)-A3-phosphanyl]lmethanol

Dicyclohexylamine

Empirical Formula Ci13H250PS Ci12H23N
Formula Weight 260.37 181.32
Temperature (K) 293 120
Wavelength (A) 0.71073 0.71073
Crystal System Monoclinic Monoclinic
Space Group P2i/c P21/n

a (A 10.134(2) 9.395(2)
b (A) 11.563(2) 11.026(2)
c (A) 12.833(3) 12.011(2)
a(®) 90 90

B(°) 109.43(3) 108.68(3)
vy (°) 90 90
Volume (A3) 1416.9(5) 1177.8(4)
Z 4 4

Density (calculated) (Mg/m?3) 1.220 1.022
Absorption Coefficient (mm~1) 0.358 0.060
F(000) 568 408

Crystal Size (mms3)

0.25x0.20x 0.15

Not Reported

Theta range for data collection

©)

2.22 t0 25.00

3.30 to 27.50

Reflections collected

12457

10328

Independent reflections

2489 [R(int) = 0.036]

2690 [R(int) = 0.027]

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Completeness to theta =

25.00° (%) 99.8 99.9
Refinement method Full-matrix least-squares on F2  Full-matrix least-squares on F2
Data / restraints / parameters 2489/0/ 154 2690/0/119
Goodness-of-fit on F2 1.049 1.063
Final R indices [I>2sigma(l)] R1 =0.0355, wR2 =0.0911 R1 =0.0437, wR2 = 0.1082
R indices (all data) R1 =0.0466, wR2 = 0.0975 R1 =0.0543, wR2 =0.1154
Largest diff. peak and hole
0.283 and -0.291 0.407 and -0.165

(e.A-3)

Table 2: Selected Bond Lengths and Angles for [Dicyclohexyl(sulfanylidene)-A>-

phosphanyllmethanol.

Bond Length (A) Angle Degrees (°)
P(1)-S(1) 1.957(1) C(1)-P(1)-C(7) 108.9(1)
P(1)-C(1) 1.821(2) C(1)-P(1)-S(1) 111.4(1)
P(1)-C(7) 1.824(2) C(7)-P(1)-S(1) 112.6(1)
C(13)-0(1) 1.425(3) C(1)-P(1)-C(13) 104.7(1)
P(1)-C(13) 1.838(2) C(7)-P(1)-C(13) 108.9(1)
S(1)-P(1)-C(13) 110.1(1)

Experimental Protocols
Synthesis of [Dicyclohexyl(sulfanylidene)-A>-
phosphanyllmethanol

To a solution of dicyclohexylphosphine (1.0 g, 5.04 mmol) in toluene (20 mL) was added
paraformaldehyde (0.17 g, 5.54 mmol). The mixture was stirred at room temperature for 18
hours. Elemental sulfur (0.16 g, 5.04 mmol) was then added, and the mixture was stirred for an
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additional 2 hours. The solvent was removed under reduced pressure, and the resulting solid
was recrystallized from a mixture of chloroform and hexane to afford colorless crystals of the
title compound.

X-ray Crystallography of [Dicyclohexyl(sulfanylidene)-
A>-phosphanyl]jmethanol

A single crystal of the compound was mounted on a glass fiber. X-ray diffraction data were
collected on a Bruker APEX Il CCD diffractometer using graphite-monochromated MoKa
radiation (A = 0.71073 A) at 293(2) K. The structure was solved by direct methods and refined
by full-matrix least-squares on F2 using the SHELXTL software package. All non-hydrogen
atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and
refined using a riding model.

X-ray Crystallography of Dicyclohexylamine

Crystallographic data for dicyclohexylamine was obtained from the Crystallography Open
Database (COD ID: 9012753). The data was collected at 120 K. Further details of the
experimental procedure can be found in the corresponding crystallographic information file
(CIF).

Mandatory Visualization

The following diagrams illustrate the molecular structures and a conceptual workflow for
crystallographic analysis.
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Molecular Structure of [Dicyclohexyl(sulfanylidene)-A3-phosphanyl]methanol

./f;\;

Click to download full resolution via product page

Caption: Molecular structure of the dicyclohexylmethanol derivative.
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Experimental Workflow for X-ray Crystallography

Crystal Selection

:

Mounting on Diffractometer

:

Data Collection (X-ray Diffraction)

Structure Solution

:

Structure Refinement

:

Data Validation and Analysis

Click to download full resolution via product page

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide has presented a comparative overview of the crystal structures of
[Dicyclohexyl(sulfanylidene)-A>-phosphanyl]methanol and dicyclohexylamine. The provided
tables and experimental details offer a valuable resource for researchers working with

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b146628?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

dicyclohexyl-containing molecules. The subtle differences in bond lengths, angles, and crystal
packing, as revealed by X-ray crystallography, are essential for a deeper understanding of the
structure-property relationships in this class of compounds. The visualization of the molecular
structure and the experimental workflow aims to facilitate a clearer comprehension of the
presented data.

 To cite this document: BenchChem. [Comparative Crystallographic Analysis of
Dicyclohexylmethanol Derivatives and Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-
dicyclohexylmethanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-dicyclohexylmethanol-derivatives
https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-dicyclohexylmethanol-derivatives
https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-dicyclohexylmethanol-derivatives
https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-dicyclohexylmethanol-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

